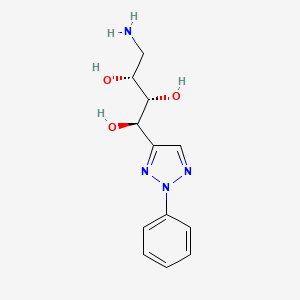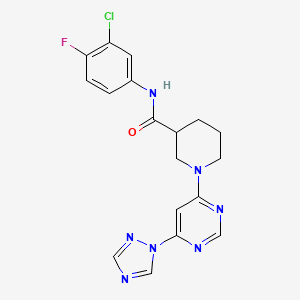
(((4-(Dimethylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : N-substituted bis-phenols and their derivatives have been synthesized and characterized, showing the potential for generating distinctive cations with visible absorption features, highlighting the relevance of (((4-(Dimethylamino)phenyl)amino)methylene)methane-1,1-dicarbonitrile in chemical synthesis and characterization processes (Sarma, Tamuly, & Baruah, 2007).
Macrocyclic Structures
- Construction of Macrocyclic Structures : The compound has been used in the development of macrocyclic structures, indicating its versatility and potential in creating complex chemical architectures (Merzhyievskyi et al., 2020).
Photoredox Photoinitiating Systems
- Photoredox Photoinitiating Systems : Derivatives of this compound have been proposed as effective photosensitizers for photoinitiating systems, showing promise in polymerization processes and 3D printing photopolymerization, highlighting their significance in advanced material manufacturing and photoreactive technologies (Tomal et al., 2019).
Microwave-Assisted Synthesis
- Microwave-Assisted Synthesis : The compound has been involved in the microwave-assisted synthesis of new biquinoline compounds, indicating its role in enhancing the efficiency and yield of chemical synthesis processes (Nirmal, Patel, & Patel, 2009).
Structural and Crystal Packing Studies
- Structural and Crystal Packing Studies : this compound and its derivatives have been studied for their structural properties and crystal packing, contributing valuable insights into molecular geometry and intermolecular interactions (Heine et al., 1994).
Properties
IUPAC Name |
2-[[4-(dimethylamino)anilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-16(2)12-5-3-11(4-6-12)15-9-10(7-13)8-14/h3-6,9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZFXQVWIMDTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2579671.png)






![(4S)-spiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine](/img/structure/B2579683.png)

![N-[(1S)-1-Cyanoethyl]-4-ethylcyclohexane-1-carboxamide](/img/structure/B2579686.png)
![3-chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2579687.png)
